MAGE-1 is classified under tumor-associated antigens and is encoded by the MAGE gene family located on chromosome X. The specific peptide (281-292) is derived from the full-length MAGE-1 protein, which consists of 327 amino acids. It is particularly of interest due to its immunogenic properties and role in cancer immunotherapy.
The synthesis of MAGE-1 (281-292) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis involves sequentially adding protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage to yield the final product.
Technical Details:
The molecular structure of MAGE-1 (281-292) consists of a linear sequence of amino acids that can adopt various conformations. The specific sequence includes hydrophobic and polar residues that influence its folding and interaction with immune receptors.
The peptide's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, though detailed structural data specific to this peptide may not be extensively documented.
MAGE-1 (281-292) undergoes several chemical interactions, primarily involving binding to Major Histocompatibility Complex Class I molecules on antigen-presenting cells. This binding is crucial for T-cell recognition and activation.
Technical Details:
The mechanism of action for MAGE-1 (281-292) involves its presentation on the surface of tumor cells via Major Histocompatibility Complex Class I molecules. Once presented, specific T-cells recognize the peptide as foreign, leading to their activation and proliferation.
Immunological studies have shown that T-cells recognizing MAGE-1 (281-292) can effectively kill tumor cells expressing this antigen. The efficacy of this process is often measured through assays that quantify T-cell cytotoxicity against target cells.
MAGE-1 (281-292) is typically characterized as a hydrophilic peptide with a molecular weight around 1300 Da. Its solubility in aqueous solutions facilitates its use in biological assays.
The peptide exhibits stability under physiological conditions but may be susceptible to enzymatic degradation. Modifications such as cyclization or incorporation of non-natural amino acids can enhance its stability and immunogenicity.
Relevant Data:
MAGE-1 (281-292) has significant applications in cancer immunotherapy, particularly in vaccine development aimed at eliciting an immune response against tumors expressing this antigen. It is also used in diagnostic assays to monitor immune responses in cancer patients.
Key Applications Include:
The melanoma-associated antigen 1 (MAGE-1) was first identified in 1991 through autologous typing of the MZ2-MEL melanoma cell line, where cytotoxic T lymphocytes (CTLs) from a stage IV melanoma patient recognized antigens on tumor cells [2]. This discovery marked the inaugural characterization of a human tumor antigen encoded by the MAGE-1 gene (later renamed MAGE-A1). The peptide fragment MAGE-1 (281-292) represents an HLA-restricted epitope within the full-length protein, spanning residues 281–292 (sequence: FLWGPRALVETV) [1].
The MAGE family comprises >40 genes in humans, categorized into:
Table 1: Classification of MAGE Protein Subfamilies
Type | Subfamilies | Chromosomal Location | Expression Pattern | Key Features |
---|---|---|---|---|
I | MAGE-A | Xq28 | Testis/Cancer | CTL targets, epigenetic regulation |
I | MAGE-B | Xp21.3 | Testis/Cancer | Primate-specific expansions |
I | MAGE-C | Xq26-27 | Testis/Cancer | Largest proteins (≥1100 aa) |
II | MAGE-D | Autosomes/X | Ubiquitous | Ancestral functions, neurodevelopment |
II | MAGE-E/F/G/L | Autosomes | Ubiquitous | Stress adaptation, E3 ligase binding |
Evolutionarily, MAGE genes expanded from a single ancestral gene in lower eukaryotes to a multigene family in placental mammals, coinciding with roles in germline stress protection [2]. MAGE-A proteins share a conserved MAGE homology domain (MHD) that mediates interactions with E3 ubiquitin ligases, though MAGE-1 (281-292) itself functions as a processed antigenic peptide [2].
MAGE-1 (281-292) is generated through intracellular proteasomal processing of the full-length MAGE-1 protein—a 46-kDa cytoplasmic protein localized in paranuclear organelles [1]. Unlike surface receptors, MAGE-1 resides intracellularly, necessitating antigen processing and MHC-I presentation for T-cell recognition:
MAGE-1 expression in tumors correlates with genome-wide demethylation. In normal somatic cells, CpG islands in the MAGE-1 promoter are methylated, silencing transcription. Tumor cells exhibit global hypomethylation, permitting MAGE-1 reactivation:
Table 2: Epigenetic Regulation of MAGE-1 Expression
Cell/Tissue Type | MAGE-1 Promoter Methylation | MAGE-1 Protein Expression | Functional Outcome |
---|---|---|---|
Normal somatic tissues | High | Absent | Immune silence |
Testicular germ cells | Low | Present | Physiological tolerance |
Melanoma/NSCLC/breast tumors | Low | High (46-kDa band) | CTL recognition |
MAGE-1-negative tumors | High | Absent | Immune evasion |
This tumor-specific expression pattern—absent in most healthy tissues except immune-privileged germ cells—designates MAGE-1 (281-292) a "cancer-testis antigen" (CTA). Its immunogenicity stems from:
Despite being a CTL target, MAGE-1-expressing tumors evade destruction through microenvironmental adaptations:
Tumors expressing CTAs like MAGE-1 exhibit stromal reprogramming that blunts effector immunity:
Table 3: Association Between MAGE-1 Expression and Tumor Immune Contexture
Parameter | MAGE-1+ Tumors | MAGE-1- Tumors | Functional Impact |
---|---|---|---|
T-cell infiltration | Low effector CD8+ T cells | Variable | Poor CTL priming |
Stromal phenotype | "Activated" (myofibroblast-rich) | "Normal" | Immunosuppression |
Macrophage polarization | M2-dominant | M1-dominant | T-cell inhibition |
Checkpoint molecules | High PD-L1, IDO | Lower levels | T-cell exhaustion |
Single-cell analyses reveal spatial coordination between CTA expression and immune evasion mechanisms:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7